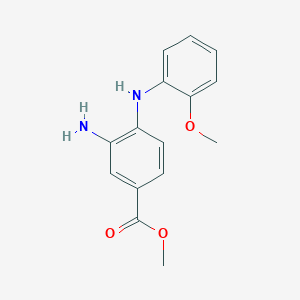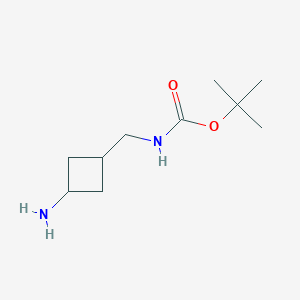
cis-3-(Boc-aminomethyl)cyclobutylamine
Overview
Description
“Cis-3-(Boc-aminomethyl)cyclobutylamine” is a cyclobutylamine derivative with an aminomethyl group protected by the Boc (tert-butyloxy carbonyl) protecting group . It is often utilized as a building block for the synthesis of biologically active molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H20N2O2 . The InChI code is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+ .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 200.28 . The density is approximately 1.0±0.1 g/cm3 . The boiling point is 303.3±15.0 °C at 760 mmHg . The flash point is 137.2±20.4 °C .Scientific Research Applications
Synthesis and Molecular Structure
Cyclobutane diamines, including derivatives like cis-3-(Boc-aminomethyl)cyclobutylamine, are utilized as sterically constrained diamine building blocks in drug discovery. They are synthesized using classical malonate alkylation chemistry, and their conformational preferences have been studied through X-ray diffraction. Such studies aid in understanding the molecular structure and potential applications in pharmaceuticals (Radchenko et al., 2010).
Interaction with DNA
Research on the interaction of platinum-DNA adducts formed by this compound derivatives showed that these compounds could influence DNA structure and stability. This is significant for understanding their potential genotoxic and antitumor activities (Butour et al., 1991).
Antiviral Activities
Carbocyclic oxetanocin analogues derived from this compound exhibited antiviral activities. Studies have shown effectiveness against herpes simplex virus and human immunodeficiency virus in vitro (Maruyama et al., 1990).
Stereoselective Reduction in Organic Synthesis
This compound is used in the stereoselective reduction of N-alkyl-N-(3-arylcyclobutylidene)amines, a process important in organic synthesis for creating specific stereoisomers (Verniest et al., 2006).
Synthesis of Stereoisomers
This compound is involved in the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. This process demonstrates the versatility of this compound in synthesizing various isomers for potential pharmaceutical applications (André et al., 2013).
Use in Platinum Drug Candidates
In the development of new platinum drug candidates, this compound derivatives have shown promise. The screening of these compounds for anti-tumor activity represents a significant step in cancer drug discovery (Ziegler et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBOBKSGLYQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145774 | |
| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-81-0, 1334499-53-4 | |
| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


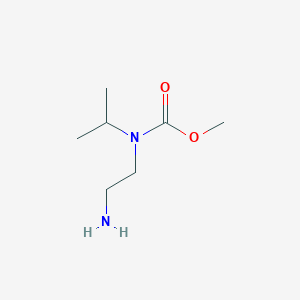
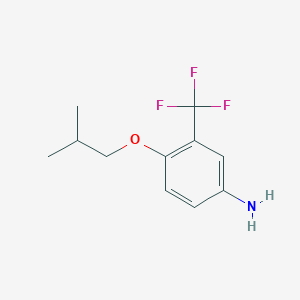
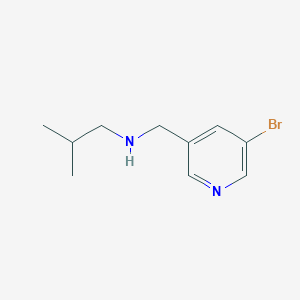
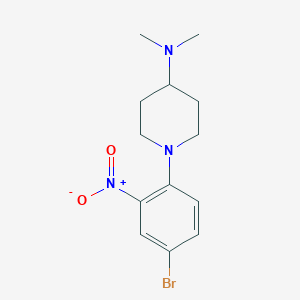



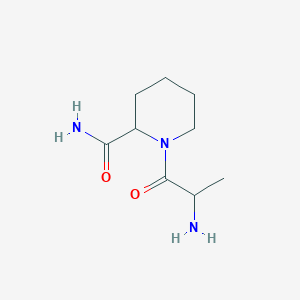
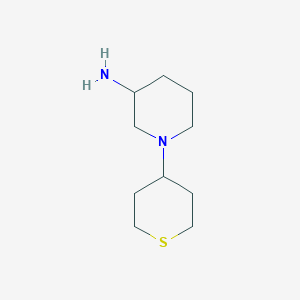

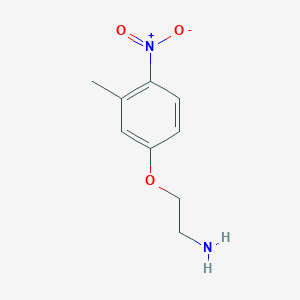
![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)
![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)
